REACTION_CXSMILES
|
[C:1]([CH:4]1[CH2:9][NH:8][C:7](=[O:10])[CH2:6][CH2:5]1)([OH:3])=[O:2].S(Cl)(Cl)=O.[CH2:15](O)[CH3:16]>>[CH2:15]([O:2][C:1]([CH:4]1[CH2:9][NH:8][C:7](=[O:10])[CH2:6][CH2:5]1)=[O:3])[CH3:16]
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Name
|
|
Quantity
|
250 g
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Type
|
reactant
|
Smiles
|
C(=O)(O)C1CCC(NC1)=O
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
reactant
|
Smiles
|
C(C)O
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Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
Stir for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The resulting solution was evaporated to dryness
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Type
|
CUSTOM
|
Details
|
the residue triturated with ether
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1CCC(NC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 233 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |